molecular formula C13H16ClNO4S B13306562 Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate

Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate

Cat. No.: B13306562
M. Wt: 317.79 g/mol
InChI Key: UQOXHIQZIBVZAL-UHFFFAOYSA-N
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Description

Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate is a chemical compound with the molecular formula C13H16ClNO4S and a molecular weight of 317.78 g/mol . This compound is characterized by the presence of a benzyl group, a cyclopropyl ring, and a chlorosulfonyl functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate involves several steps. One common method includes the reaction of benzyl carbamate with 1-[2-(chlorosulfonyl)ethyl]cyclopropane under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process . The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This reactivity is exploited in various biochemical assays to study enzyme kinetics and protein function .

Comparison with Similar Compounds

Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry.

Biological Activity

Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate is a synthetic organic compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H18ClNO4S
  • Molecular Weight : 317.79 g/mol
  • Key Functional Groups :
    • Chlorosulfonyl group
    • Cyclopropyl moiety
    • Benzyl carbamate

The presence of the chlorosulfonyl group enhances the compound's electrophilic character, making it a valuable intermediate in organic synthesis and a candidate for therapeutic applications.

This compound exhibits biological activity primarily through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Enzyme Inhibition : The compound can inhibit various enzymes by modifying their active sites, impacting biochemical pathways.
  • Protein Interaction Studies : It is used in biochemical assays to explore enzyme kinetics and protein interactions.

Biological Activity

The biological activity of this compound has been investigated in several studies:

Cytotoxicity Studies

Research indicates that compounds with similar structures exhibit cytotoxic effects in various cellular models. For instance, studies on benzyl sulfides reveal that they can be metabolized to yield unstable thiols that contribute to cytotoxicity . While specific cytotoxicity data for this compound is limited, its reactivity suggests potential cytotoxic properties warranting further investigation.

Interaction with Biological Macromolecules

Preliminary studies have focused on the interaction of this compound with biological macromolecules. Its unique structure allows it to engage in covalent interactions, which can modify protein functions and potentially lead to therapeutic applications.

Research Findings and Case Studies

Table 1: Summary of Biological Activities and Research Findings

Study TypeFindingsReference
Enzyme Inhibition StudiesDemonstrated ability to inhibit specific enzymes through covalent modification.
Cytotoxicity AssessmentPotential cytotoxic effects noted; requires further research for specific activity profiles.
Protein Interaction AnalysisEngages with nucleophilic sites on proteins, affecting their functionality.

Synthesis and Production

The synthesis of this compound typically involves several steps, including:

  • Formation of the Chlorosulfonyl Derivative : Reaction of benzyl carbamate with chlorosulfonic acid.
  • Cyclopropanation : Introduction of the cyclopropyl group through selective reactions under controlled conditions.
  • Purification : The final product is purified using chromatography techniques to ensure high yield and purity.

This multi-step synthesis highlights the compound's complexity and the need for precise reaction conditions.

Applications in Medicinal Chemistry

This compound holds promise in various fields:

  • Drug Development : Its ability to modify enzyme activity makes it a candidate for developing new therapeutic agents.
  • Biochemical Research : Used as a tool in studies investigating enzyme kinetics and protein-ligand interactions.

Properties

Molecular Formula

C13H16ClNO4S

Molecular Weight

317.79 g/mol

IUPAC Name

benzyl N-[1-(2-chlorosulfonylethyl)cyclopropyl]carbamate

InChI

InChI=1S/C13H16ClNO4S/c14-20(17,18)9-8-13(6-7-13)15-12(16)19-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16)

InChI Key

UQOXHIQZIBVZAL-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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